molecular formula C12H18ClN3O B2511113 (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide CAS No. 956607-58-2

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide

Cat. No.: B2511113
CAS No.: 956607-58-2
M. Wt: 255.75
InChI Key: FCERHNKIQSXJFZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The specific compound features a pyrazole ring substituted with chlorine and methyl groups, as well as a diethylprop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and methylation to introduce the chlorine and methyl groups.

    Formation of the enamine: The pyrazole derivative is then reacted with an appropriate aldehyde or ketone to form the enamine moiety.

    Amidation: Finally, the enamine is reacted with diethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Possible applications in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide: can be compared with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the enamine moiety, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-5-16(6-2)11(17)8-7-10-9(3)14-15(4)12(10)13/h7-8H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCERHNKIQSXJFZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=C(N(N=C1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=C(N(N=C1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.